molecular formula C10H15N B146918 N-Ethyl-2,3-dimethylaniline CAS No. 41115-23-5

N-Ethyl-2,3-dimethylaniline

Cat. No.: B146918
CAS No.: 41115-23-5
M. Wt: 149.23 g/mol
InChI Key: IILPUHXLVPEPAV-UHFFFAOYSA-N
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Description

N-Ethyl-2,3-dimethylaniline is an organic compound belonging to the class of aromatic amines It features an ethyl group and two methyl groups attached to the nitrogen atom of an aniline ring

Mechanism of Action

Target of Action

N-Ethyl-2,3-dimethylaniline is a derivative of aniline, which is a tertiary amine Similar compounds like n,n-dimethylaniline are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

It’s known that dimethylaniline derivatives are weakly basic and reactive toward electrophiles . They undergo various reactions, including nitration to produce derivatives with nitro groups . Methylating agents can also attack the amine to give the quaternary ammonium salt .

Biochemical Pathways

N,n-dimethylaniline, a similar compound, undergoes n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .

Pharmacokinetics

Studies on dimethylaniline derivatives have shown that they exhibit rapid elimination rates . The primary acetylated metabolites of dimethylaniline derivatives were found to be more extensively formed than those of other derivatives .

Result of Action

N,n-dimethylaniline, a similar compound, is known to be a precursor to dyes such as crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Health and Environmental Effects Profile for N,N-Dimethylaniline was prepared to support listings of hazardous constituents of a wide range of waste streams under Section 3001 of the Resource Conservation and Recovery Act (RCRA) and to provide health-related limits for emergency actions under Section 101 of the Comprehensive Environmental Response, Compensation and Liability Act (CERCLA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-2,3-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 2,3-dimethylaniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_8\text{H}_9\text{N} + \text{C}2\text{H}5\text{X} \rightarrow \text{C}{10}\text{H}{13}\text{N} + \text{HX} ] where (\text{X}) represents a halogen atom (e.g., chlorine or bromine).

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic alkylation. This process involves the use of metal complex catalysts, such as palladium or platinum, supported on various materials. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2,3-dimethylaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nitrating mixtures (e.g., nitric acid and sulfuric acid) and halogenating agents (e.g., bromine) are employed.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary and primary amines.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

N-Ethyl-2,3-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Similar in structure but lacks the ethyl group.

    N-Ethylaniline: Similar but lacks the two methyl groups on the aromatic ring.

    2,3-Dimethylaniline: Similar but lacks the ethyl group on the nitrogen atom.

Uniqueness: N-Ethyl-2,3-dimethylaniline is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-ethyl-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILPUHXLVPEPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961442
Record name N-Ethyl-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41115-23-5
Record name N-Ethyl-2,3-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41115-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2,3-xylidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041115235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-2,3-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-2,3-xylidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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